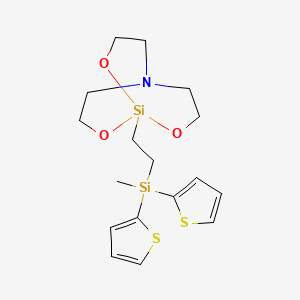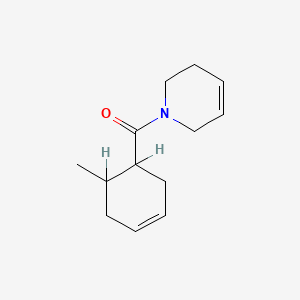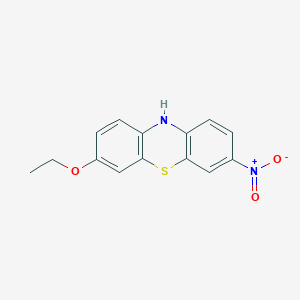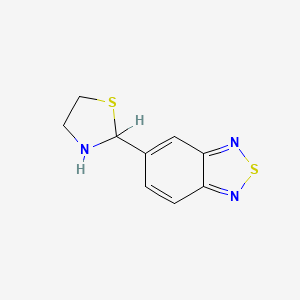
2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)- is a heterocyclic compound that features a benzene ring fused to a thiadiazole ring, with an additional thiazolidine ring attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)- typically involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine. This reaction yields 2,1,3-Benzothiadiazole, which can then be further functionalized to introduce the thiazolidine ring. The reaction conditions generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring back to the corresponding diamine.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the benzene ring .
Applications De Recherche Scientifique
2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)- involves its ability to participate in electron transfer reactions. The compound’s electron-rich thiadiazole ring can interact with electron-deficient species, facilitating redox reactions. Additionally, its structural features allow it to bind to specific molecular targets, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Benzothiadiazole: Similar in structure but lacks the thiazolidine ring.
2,1,3-Benzothiadiazole: The parent compound without additional functionalization.
Benzisothiazole: Another heterocyclic compound with a similar core structure but different functional groups.
Uniqueness
2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)- is unique due to the presence of both the thiadiazole and thiazolidine rings, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics and molecular interactions .
Propriétés
Numéro CAS |
71605-70-4 |
|---|---|
Formule moléculaire |
C9H9N3S2 |
Poids moléculaire |
223.3 g/mol |
Nom IUPAC |
5-(1,3-thiazolidin-2-yl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C9H9N3S2/c1-2-7-8(12-14-11-7)5-6(1)9-10-3-4-13-9/h1-2,5,9-10H,3-4H2 |
Clé InChI |
NPNCNJNTFYNOIL-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(N1)C2=CC3=NSN=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


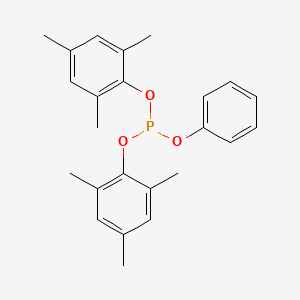


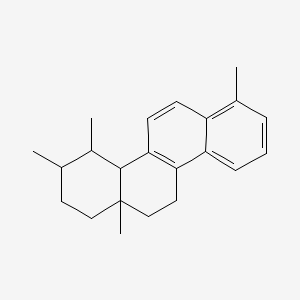
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)
![4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B14455496.png)
![N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide](/img/structure/B14455504.png)
